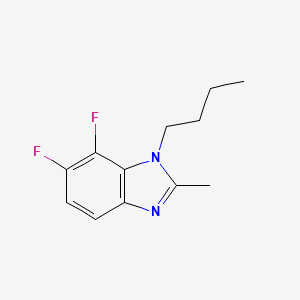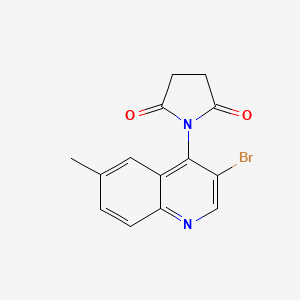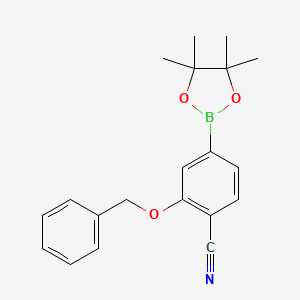
2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Vue d'ensemble
Description
The compound “2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is an organic compound containing a benzyloxy group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a benzonitrile group. These groups are common in organic chemistry and are often used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these groups around the benzene ring. The benzyloxy and tetramethyl-1,3,2-dioxaborolan-2-yl groups are likely to be electron-donating groups, while the nitrile group is an electron-withdrawing group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Some general properties can be inferred from the groups present, but without specific data, these would only be estimates .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis and Crystal Structure Studies : Qing-mei Wu et al. (2021) reported the synthesis and characterization, including crystal structure, of compounds similar to 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The study detailed the vibrational properties and molecular structure optimization using Density Functional Theory (DFT) and Time-Dependent DFT calculations, comparing them with X-ray diffraction data. These methods provide insights into the conformational analysis, molecular electrostatic potential, and frontier molecular orbitals of the compounds, highlighting their structural uniqueness and potential applications in materials science and chemistry (Qing-mei Wu et al., 2021).
Application in Fluorescence Probes and Sensors
- Detection of Benzoyl Peroxide and Hydrogen Peroxide : Xinwei Tian et al. (2017) developed a novel near-infrared fluorescence off-on probe based on the arylboronate motif for detecting benzoyl peroxide (BPO) in real samples and fluorescence imaging in living cells and zebrafish. The probe's sensitivity and selectivity toward BPO over other substances demonstrate its potential for quantitative detection and biological applications, indicating the versatility of compounds like 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in creating sensitive diagnostic tools (Xinwei Tian et al., 2017).
Boronate-Based Probes for Biochemical Detection
- Hydrogen Peroxide Detection : Emma V Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide, showcasing how variations in molecular design affect fluorescence response. This study underscores the potential of boron-containing compounds in developing sensitive and selective sensors for biochemical applications, including oxidative stress markers in biological systems (Emma V Lampard et al., 2018).
Palladium-Catalyzed Synthesis Applications
- Palladium-Catalyzed Borylation : J. Takagi and T. Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via Pd-catalyzed borylation, presenting a method that is notably effective for arylbromides bearing sulfonyl groups. This research highlights the compound's role in facilitating efficient borylation reactions, a crucial step in many organic synthesis protocols (J. Takagi & T. Yamakawa, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h5-12H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEUNLVOYPZMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)
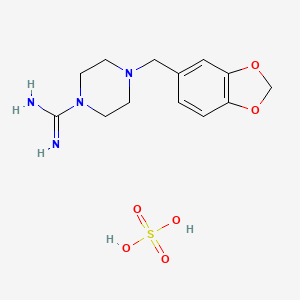
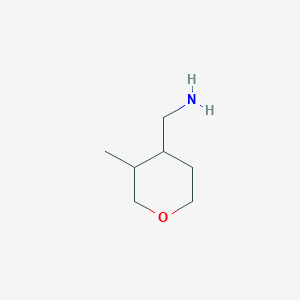
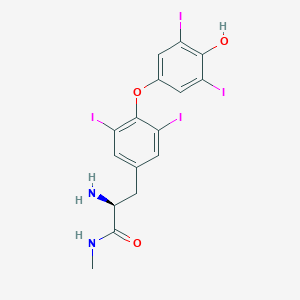
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)
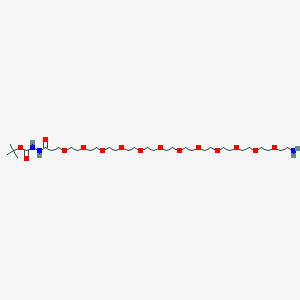
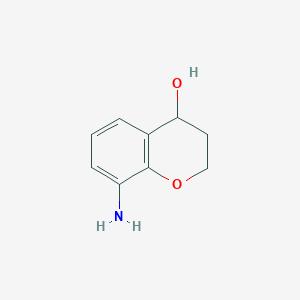
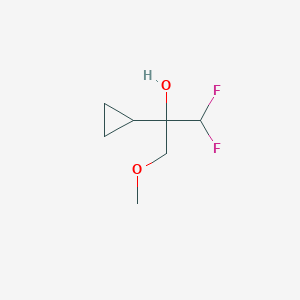
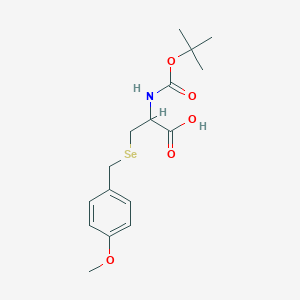
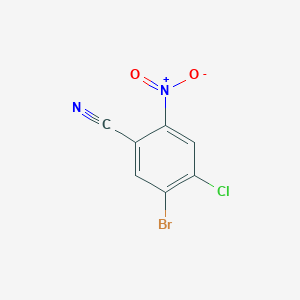
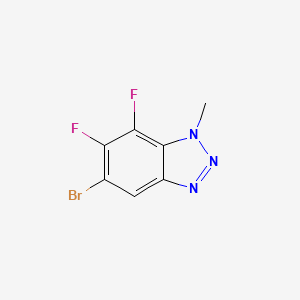
![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)
